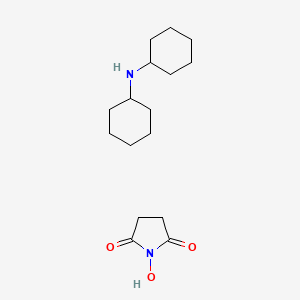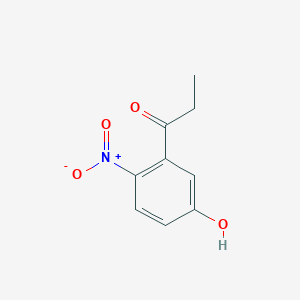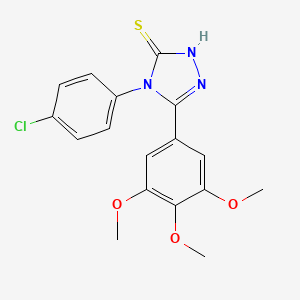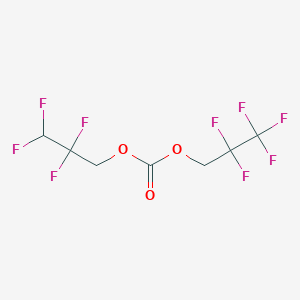
Eu(TTA)3phen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium tris(thenoyltrifluoroacetonate) phenanthroline, commonly known as Eu(TTA)3phen, is a rare earth complex that has gained significant attention due to its unique luminescent properties. This compound is composed of europium ions coordinated with three molecules of thenoyltrifluoroacetone and one molecule of phenanthroline. The strong red fluorescence emitted by this compound makes it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eu(TTA)3phen is typically synthesized through a multi-step process involving the reaction of europium oxide (Eu2O3) with thenoyltrifluoroacetone (TTA) and phenanthroline (phen). The synthesis is carried out in an ethanol-water solvent system with 8-hydroxyquinoline as an acidity inhibitor. The reaction mixture is heated to 60°C to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous stirring to ensure uniform mixing. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality and high luminescence efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Eu(TTA)3phen primarily undergoes coordination reactions due to the presence of europium ions. These reactions involve the formation of coordination bonds between europium and the ligands (TTA and phen). The compound is also known for its stability under various conditions, including high temperatures and different solvent environments .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as europium oxide, thenoyltrifluoroacetone, phenanthroline, and 8-hydroxyquinoline. The reaction is typically carried out in an ethanol-water solvent system at elevated temperatures (around 60°C) to ensure complete formation of the complex .
Major Products Formed
The primary product of the synthesis is this compound, which exhibits strong red fluorescence. This compound can be further incorporated into various matrices, such as polycarbonate resin, to enhance its luminescent properties .
Applications De Recherche Scientifique
Eu(TTA)3phen has a wide range of applications in scientific research due to its unique luminescent properties. Some of the key applications include:
Optoelectronic Devices: This compound is used in the fabrication of light-emitting diodes (LEDs) and other optoelectronic devices due to its strong red emission
Biological Imaging: The compound’s luminescent properties make it suitable for use in biological imaging and diagnostic applications
Sensing and Detection: This compound is employed in various sensing and detection applications, including temperature sensing and ultraviolet light detection
Polymer Composites: The compound is incorporated into polymer matrices to enhance their luminescent properties, making them suitable for use in advanced materials and coatings
Mécanisme D'action
The luminescent properties of Eu(TTA)3phen are primarily due to the efficient energy transfer from the ligands (TTA and phen) to the europium ions. Upon excitation, the ligands absorb energy and transfer it to the europium ions, which then emit red fluorescence. This energy transfer mechanism is facilitated by the coordination bonds between europium and the ligands, resulting in a highly efficient luminescent process .
Comparaison Avec Des Composés Similaires
Eu(TTA)3phen is unique among europium complexes due to its strong red fluorescence and high thermal stability. Similar compounds include:
Europium tris(acetylacetonate) phenanthroline (Eu(acac)3phen): This compound also exhibits luminescent properties but with different emission characteristics compared to this compound.
Europium tris(benzoylacetonate) phenanthroline (Eu(BA)3phen): Another europium complex with luminescent properties, but it has lower thermal stability compared to this compound.
Europium tris(dibenzoylmethane) phenanthroline (Eu(DBM)3phen): This compound has similar luminescent properties but is less commonly used due to its lower efficiency.
This compound stands out due to its combination of strong red fluorescence, high thermal stability, and versatility in various applications .
Propriétés
Formule moléculaire |
C36H20EuF9N2O6S3 |
|---|---|
Poids moléculaire |
995.7 g/mol |
Nom IUPAC |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
Clé InChI |
GMFTYFSOONOZOH-MCTJRNESSA-K |
SMILES isomérique |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



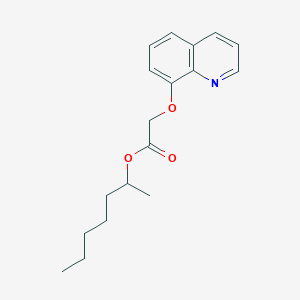


![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)
